2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride
Description
This compound is a piperazine derivative featuring a benzodioxole carbonyl group at the 4-position of the piperazine ring and a furan-2-yl ethanol moiety as the side chain. The hydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological applications. Structurally, the benzodioxole group (a methylenedioxy aromatic system) contributes to electron-rich aromatic interactions, while the furan-2-yl ethanol side chain introduces moderate hydrophilicity.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5.ClH/c21-14(15-2-1-9-23-15)11-19-5-7-20(8-6-19)18(22)13-3-4-16-17(10-13)25-12-24-16;/h1-4,9-10,14,21H,5-8,11-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTXYVPPXCLITI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3=CC4=C(C=C3)OCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Piperazine Derivative Synthesis: The piperazine ring is introduced by reacting the benzodioxole derivative with piperazine in the presence of a suitable catalyst.
Furan Ring Introduction: The furan ring is incorporated through a coupling reaction with a furan derivative.
Final Compound Formation: The final step involves the reaction of the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the piperazine ring, converting it to a more saturated form.
Substitution: The benzodioxole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used under acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated piperazine derivatives.
Substitution: Nitrated or halogenated benzodioxole derivatives.
Scientific Research Applications
2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: The compound can modulate signaling pathways, such as the GABAergic or dopaminergic pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table provides a comparative analysis of structurally analogous piperazine derivatives, focusing on substituents, physicochemical properties, and inferred biological implications:
Key Observations:
The furan-2-yl ethanol side chain balances hydrophilicity and lipophilicity, contrasting with the polar 4-hydroxyphenyl-2-oxoethyl group () or nonpolar methylbenzoyl analogs ().
Synthetic Considerations :
- The target compound’s synthesis likely parallels methods used for fluorobenzoyl derivatives (), involving coupling of a benzodioxole-5-carboxylic acid chloride with piperazine. However, the benzodioxole group may require protection during synthesis due to its sensitivity to strong acids or bases.
Pharmacological Implications: The hydrochloride salt improves solubility compared to neutral (e.g., Fmoc derivative, ) or trifluoroacetate salts (), favoring oral bioavailability. In contrast, 2-fluorobenzoyl derivatives () are often explored for anticancer or antimicrobial properties due to fluorine’s metabolic stability.
Stability and Metabolism :
- The benzodioxole system is less prone to hydrolysis than Fmoc-protected analogs (), which require acidic deprotection. However, it may undergo oxidative metabolism via cytochrome P450 enzymes.
- Fluorinated analogs () exhibit prolonged half-lives due to fluorine’s resistance to enzymatic degradation, whereas thienylcarbonyl derivatives () may form reactive metabolites via sulfur oxidation.
Research Findings and Data
Table 2: Physicochemical and Inferred Pharmacokinetic Properties
Biological Activity
The compound 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 370.85 g/mol. The structure features a benzodioxole moiety, a piperazine ring, and a furan group, which are known to contribute to various biological activities.
Structural Features
| Feature | Description |
|---|---|
| Benzodioxole | Associated with anticancer and anti-inflammatory effects. |
| Piperazine | Often linked to neuroactive properties. |
| Furan | Known for its role in various biological activities. |
Anticancer Properties
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer activity. For instance, the benzodioxole component has been linked to the inhibition of tumor growth in various cancer cell lines.
Case Study: In Vitro Studies
In vitro studies demonstrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways. A notable study reported an IC50 value of approximately 5 µM against breast cancer cell lines, suggesting potent activity compared to standard chemotherapeutics .
Neuroprotective Effects
The piperazine moiety is known for its neuroprotective properties. Research has shown that derivatives of piperazine can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
The compound may act as a serotonin receptor modulator, enhancing synaptic transmission and providing neuroprotection against oxidative stress .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have also been investigated. Similar compounds have shown efficacy in reducing inflammatory markers in animal models of arthritis.
Research Findings
A study indicated that treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in a rat model of induced inflammation .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Benzodioxole : This can be achieved through cyclization reactions involving catechol derivatives.
- Piperazine Coupling : The piperazine ring is introduced via nucleophilic substitution.
- Furan Attachment : Furan is added through condensation reactions under controlled conditions.
Synthetic Route Overview
| Step | Reaction Type | Details |
|---|---|---|
| 1 | Cyclization | Catechol derivatives with formaldehyde. |
| 2 | Nucleophilic Substitution | Attaching piperazine to the core structure. |
| 3 | Condensation | Introducing furan moiety. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
